Desfluoro Cisapride
Description
Desfluoro Cisapride is a structural analog of the gastrointestinal prokinetic agent cisapride, characterized by the absence of a fluorine atom in its molecular structure. While cisapride (a 5-HT₄ receptor agonist) was historically used to treat gastroesophageal reflux and motility disorders, its use has been restricted due to cardiac side effects linked to hERG potassium channel inhibition .
Properties
Molecular Formula |
C24H31ClN2O4 |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[(1R,2S)-2-methoxy-4-(3-phenoxypropyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C24H31ClN2O4/c1-29-22-15-20(26)19(25)14-18(22)24(28)27-21-11-10-16(13-23(21)30-2)7-6-12-31-17-8-4-3-5-9-17/h3-5,8-9,14-16,21,23H,6-7,10-13,26H2,1-2H3,(H,27,28)/t16?,21-,23+/m1/s1 |
InChI Key |
WWNAULFIHBWQQL-OSZJVERNSA-N |
Isomeric SMILES |
CO[C@H]1CC(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=CC=C3 |
Canonical SMILES |
COC1CC(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Cisapride typically involves the removal of a fluorine atom from the parent compound, Cisapride. This can be achieved through various chemical reactions, including nucleophilic substitution or reduction reactions. The specific conditions for these reactions may vary, but they generally involve the use of strong nucleophiles or reducing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The process would also include steps for purification and quality control to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Desfluoro Cisapride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms.
Scientific Research Applications
Desfluoro Cisapride has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine removal on chemical reactivity and stability.
Biology: Investigated for its potential effects on gastrointestinal motility and neurotransmitter release.
Medicine: Explored for its potential therapeutic benefits in treating gastrointestinal disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Desfluoro Cisapride exerts its effects by stimulating the serotonin 5-HT4 receptors, which in turn increases the release of acetylcholine in the enteric nervous system. This leads to enhanced gastrointestinal motility. The removal of the fluorine atom may alter the binding affinity and efficacy of the compound, but the overall mechanism remains similar to that of Cisapride.
Comparison with Similar Compounds
Pharmacological Activity at 5-HT₄ Receptors
Cisapride and its structural analogs (e.g., tegaserod, prucalopride, mosapride) act as 5-HT₄ receptor agonists. The removal of fluorine in Desfluoro Cisapride may reduce receptor binding affinity due to altered electronegativity and steric interactions. Data from analogous compounds suggest that fluorine removal can decrease potency by 10- to 100-fold .
Table 1: 5-HT₄ Receptor Binding and cAMP Potency of Cisapride and Comparators
| Compound | pKi (Binding Affinity) | pEC₅₀ (cAMP Potency) | Intrinsic Activity (% vs. 5-HT) |
|---|---|---|---|
| Cisapride | 7.1 | 7.4 | 101% |
| Tegaserod | 8.6 | 8.7 | 120% |
| Prucalopride | 7.6 | 7.9 | 109% |
| Mosapride | 6.8 | 6.3 | 22% |
| TD-8954 | 9.4 | 9.3 | 83% |
Table 2: hERG Channel Inhibition Profiles
| Compound | hERG Inhibition (Concentration) |
|---|---|
| Cisapride | 65% (20 nM) |
| TD-8954 | 0% (3 μM) |
| Mosapride | Not reported |
Source: In vitro electrophysiology studies
- Hypothesis : this compound may exhibit lower hERG affinity due to structural changes, but experimental validation is required.
Table 3: Analytical Parameters for Desfluoro Ezetimibe vs. Ezetimibe
| Parameter | Ezetimibe | Desfluoro Ezetimibe |
|---|---|---|
| LOD | 0.012% | 0.013% |
| LOQ | 0.041% | 0.043% |
| HPLC Retention Time | 18.6 min | 18.05 min |
| ¹⁹F NMR Peaks | 2 | 1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
